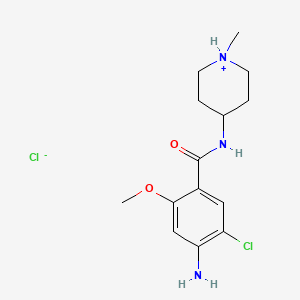4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride
CAS No.: 63639-44-1
Cat. No.: VC18471363
Molecular Formula: C14H21Cl2N3O2
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63639-44-1 |
|---|---|
| Molecular Formula | C14H21Cl2N3O2 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-(1-methylpiperidin-1-ium-4-yl)benzamide;chloride |
| Standard InChI | InChI=1S/C14H20ClN3O2.ClH/c1-18-5-3-9(4-6-18)17-14(19)10-7-11(15)12(16)8-13(10)20-2;/h7-9H,3-6,16H2,1-2H3,(H,17,19);1H |
| Standard InChI Key | GPVCKLFIWCPLRH-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride, reflects its benzamide core substituted with amino, chloro, and methoxy groups, coupled to a methyl-piperidine moiety via an amide linkage . Its molecular formula is C₁₄H₂₀ClN₃O₂·HCl, with a molecular weight of 334.2 g/mol (free base: 297.79 g/mol) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 63639-44-1 | |
| SMILES | COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)C)Cl)N.Cl | Derived from |
| InChIKey | AGVUBESCBQMUAO-UHFFFAOYSA-N | |
| Solubility | Limited in water; soluble in DMSO |
Structural Features and Functional Groups
The benzamide scaffold is modified at positions 4 (amino), 5 (chloro), and 2 (methoxy), while the piperidinyl group at the N-position introduces a basic nitrogen, protonated in the hydrochloride salt form . The methyl group on the piperidine ring enhances lipophilicity, potentially influencing blood-brain barrier permeability .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves:
-
Benzamide core formation: Coupling 4-amino-5-chloro-2-methoxybenzoic acid with 1-methyl-4-aminopiperidine using carbodiimide-based reagents .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical intermediates include 4-amino-5-chloro-2-methoxybenzoic acid and 1-methyl-4-aminopiperidine, with purity monitored via HPLC (>97% reported) .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Peaks at δ 8.2 (amide NH), δ 6.9–7.1 (aromatic protons), δ 3.8 (methoxy OCH₃), and δ 2.7–3.3 (piperidinyl CH₂) .
-
MS (ESI+): m/z 297.1 [M+H]+ (free base), 334.2 [M+H]+ (hydrochloride) .
Pharmacological Profile and Mechanisms
Receptor Binding and Selectivity
Structural analogs (e.g., clebopride) exhibit dopamine D₂ receptor antagonism, suggesting similar activity for this compound . The piperidine moiety may enhance affinity for central nervous system targets, while the chloro and methoxy groups modulate selectivity .
Table 2: Hypothesized Pharmacological Targets
Preclinical Studies
Limited published data exist, but related benzamides show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume